3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
Overview
Description
3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridine ring, and a methylsulfonyl-substituted phenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds with a methylsulfonylphenyl group have been found to interact with various targets such as dipeptidyl peptidase 4 and cyclooxygenase (COX) enzymes .
Mode of Action
Compounds with similar structures have been found to inhibit their targets, leading to various biological effects .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those related to inflammation and bacterial resistance .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various effects, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation of the phenyl ring using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Coupling with Pyridine: The final step involves coupling the thiazole derivative with a pyridine moiety, often through a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioethers or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for their selective COX-2 inhibitory activity.
Uniqueness
3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a drug candidate make it a valuable compound in scientific research.
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-21(18,19)13-6-4-11(5-7-13)14-10-20-15(17-14)12-3-2-8-16-9-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDIQTNMPYCESL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326436 | |
Record name | 4-(4-methylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648911 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
789483-49-4 | |
Record name | 4-(4-methylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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